![molecular formula C10H6N2O2 B1626307 benzofuro[2,3-d]pyridazin-4(3H)-one CAS No. 50266-85-8](/img/structure/B1626307.png)
benzofuro[2,3-d]pyridazin-4(3H)-one
Overview
Description
Benzofuro[2,3-d]pyridazin-4(3H)-one is a complex organic compound that is part of the benzofuro and pyridazine families . It has been the subject of various research studies due to its potential applications in fields such as organic chemistry and medicinal chemistry .
Synthesis Analysis
The synthesis of benzofuro[2,3-d]pyridazin-4(3H)-one involves a copper-catalyzed annulation of ketoxime acetates with acetoacetanilide . This strategy provides an alternate route towards the synthesis of benzofuro- and benzothieno [2,3-c]pyridines with good functional group tolerance and operational simplicity . Another method involves a biomass-involved synthesis using shikimic acid, a renewable biomass .Molecular Structure Analysis
The molecular structure of benzofuro[2,3-d]pyridazin-4(3H)-one is complex, involving fused benzene and furan rings . Further details about its molecular structure would require more specific information or a detailed structural analysis.Chemical Reactions Analysis
The chemical reactions involving benzofuro[2,3-d]pyridazin-4(3H)-one are primarily its synthesis reactions . These reactions involve the use of copper-catalyzed annulation or biomass-involved synthesis .Scientific Research Applications
Organic Synthesis
Benzofuro[2,3-d]pyridazin-4(3H)-one is used in organic synthesis. An efficient copper-catalyzed annulation of ketoxime acetates with acetoacetanilide has been developed. This strategy provides an alternate route towards the synthesis of benzofuro- and benzothieno [2,3-c]pyridines with good functional group tolerance and operational simplicity .
Development of New Synthetic Methods
A new method for the synthesis of benzofuro[3,2-d]pyrimidines was developed based on the oxidation of 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenols followed by the intramolecular nucleophilic aromatic substitution reaction .
Biomass-involved Synthesis
Benzofuro[2,3-d]pyridazin-4(3H)-one is involved in biomass-involved synthesis. Based on the established transformation route from shikimic acid to methyl 3-dehydroshikimate (3-MDHS) and to the multi-functionalized methyl 2-amino-3-cyanobenzofuran-5-carboxylate, a facile and transition metal-free method to access a series of N-substituted benzofuro[2,3-d]pyrimidine-4-amines in 63%–90% yields has been disclosed .
Future Directions
The future directions for research on benzofuro[2,3-d]pyridazin-4(3H)-one could involve further exploration of its synthesis methods, potential applications in medicinal chemistry, and detailed analysis of its physical and chemical properties. The development of more efficient and environmentally friendly synthesis methods could also be a potential area of future research .
properties
IUPAC Name |
3H-[1]benzofuro[2,3-d]pyridazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c13-10-9-7(5-11-12-10)6-3-1-2-4-8(6)14-9/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYPDSHHTRFKAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496122 | |
Record name | [1]Benzofuro[2,3-d]pyridazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzofuro[2,3-d]pyridazin-4(3H)-one | |
CAS RN |
50266-85-8 | |
Record name | [1]Benzofuro[2,3-d]pyridazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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